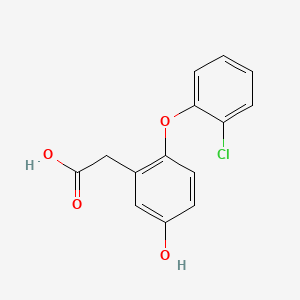
Sirtuin modulator 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sirtuin modulator 4 is a compound that modulates the activity of sirtuins, a family of proteins involved in regulating cellular processes such as metabolism, DNA repair, and aging. Sirtuins are NAD±dependent deacetylases and ADP-ribosyltransferases that play crucial roles in various biological functions. This compound has shown potential in extending cellular lifespan and preventing diseases such as diabetes, obesity, neurodegenerative disorders, cardiovascular diseases, inflammation, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sirtuin modulator 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Sirtuin modulator 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated compounds .
Wissenschaftliche Forschungsanwendungen
Sirtuin modulator 4 has a wide range of scientific research applications, including:
Wirkmechanismus
Sirtuin modulator 4 exerts its effects by modulating the activity of sirtuins. It binds to the active site of sirtuins, influencing their deacetylase and ADP-ribosyltransferase activities. This modulation affects various molecular targets and pathways, including those involved in DNA repair, metabolism, and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Resveratrol: A natural compound known for its sirtuin-activating properties.
SRT1720: A synthetic sirtuin activator with potential therapeutic applications.
Salermide: A sirtuin inhibitor that induces apoptosis in cancer cells.
Uniqueness: Sirtuin modulator 4 is unique in its specific binding affinity and selectivity for certain sirtuin isoforms, making it a valuable tool for studying sirtuin functions and developing targeted therapies .
Eigenschaften
Molekularformel |
C18H10N2O2S |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C18H10N2O2S/c19-10-12(18-20-13-6-2-4-8-16(13)23-18)17(21)15-9-11-5-1-3-7-14(11)22-15/h1-9,12H |
InChI-Schlüssel |
QKHIBBWTWNUTNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)






![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)






